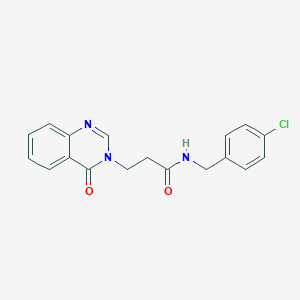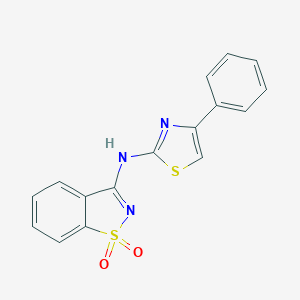![molecular formula C16H12ClN7S B277660 N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)
N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine, commonly known as CTM or Clofarabine, is a synthetic purine nucleoside analog. It is a potent antineoplastic agent that has been approved by the FDA for the treatment of relapsed or refractory acute lymphoblastic leukemia (ALL) in children. The chemical structure of CTM is shown below:
作用機序
CTM is a prodrug that is converted to its active form, clofarabine triphosphate (CTP), inside the cell. CTP inhibits DNA synthesis and repair by incorporating into DNA and interfering with its structure and function. CTP also inhibits ribonucleotide reductase, which is essential for DNA synthesis. These effects lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CTM has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit DNA synthesis and repair, and inhibit ribonucleotide reductase. CTM has also been shown to have immunosuppressive effects, which may contribute to its efficacy in the treatment of N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine.
実験室実験の利点と制限
CTM has several advantages for lab experiments. It is a potent antineoplastic agent that has been extensively studied for its anticancer properties. It is effective against a wide range of cancer cell lines and has been found to induce apoptosis in cancer cells. However, CTM also has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. It also has a short half-life in the body, which may limit its efficacy in some cases.
将来の方向性
There are several future directions for research on CTM. One area of research is the development of new analogs of CTM that may have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that may predict response to CTM treatment. Additionally, there is a need for more studies on the mechanism of action of CTM and its effects on normal cells. Finally, there is a need for more clinical trials to evaluate the efficacy and safety of CTM in the treatment of other types of cancer.
合成法
Clofarabine is synthesized by a multi-step process starting from 2-chloro-4-nitrophenol. The synthesis involves the conversion of 2-chloro-4-nitrophenol to 2-chloro-4-nitroaniline, which is then treated with thioacetic acid to give 2-chloro-4-nitrophenylthioacetate. The latter is then converted to 2-chloro-4-nitrophenylthiobenzoyl chloride, which is reacted with 5-amino-1-(4-chlorophenyl)-1H-tetrazole to give 5-(2-chloro-4-nitrophenylthio)-1-(4-chlorophenyl)-1H-tetrazole. The latter is then reacted with 4-(2-thienyl)-2-pyrimidinamine to give CTM.
科学的研究の応用
CTM has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting DNA synthesis and repair. It also inhibits the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. CTM has been found to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, melanoma, and solid tumors.
特性
分子式 |
C16H12ClN7S |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
5-[1-(4-chlorophenyl)tetrazol-5-yl]-N-methyl-4-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H12ClN7S/c1-18-16-19-9-12(14(20-16)13-3-2-8-25-13)15-21-22-23-24(15)11-6-4-10(17)5-7-11/h2-9H,1H3,(H,18,19,20) |
InChIキー |
WZCBJXNIDAHBBR-UHFFFAOYSA-N |
SMILES |
CNC1=NC=C(C(=N1)C2=CC=CS2)C3=NN=NN3C4=CC=C(C=C4)Cl |
正規SMILES |
CNC1=NC=C(C(=N1)C2=CC=CS2)C3=NN=NN3C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277586.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277587.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide](/img/structure/B277589.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)


![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)